molecular formula C8H17NO8 B013544 3-Deoxy-D-manno-2-octulosonic acid ammonium salt CAS No. 103404-70-2

3-Deoxy-D-manno-2-octulosonic acid ammonium salt

Cat. No. B013544
CAS RN: 103404-70-2
M. Wt: 255.22 g/mol
InChI Key: UDJBBKGYARWWNJ-UHFFFAOYSA-N
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Description

3-Deoxy-D-manno-2-octulosonic Acid Ammonium Salt (CAS Number: 103404-70-2) is a compound with a molecular weight of 255.22 g/mol . It is a ketosidic component found in the lipopolysaccharides of Gram-negative bacteria . Additionally, it has been identified in several acidic exopolysaccharides (K-antigens) .

Scientific Research Applications

Component of Bacterial Lipopolysaccharides

2-Keto-3-deoxyoctonate ammonium salt, also known as 3-Deoxy-D-manno-2-octulosonic acid, is a component of bacterial lipopolysaccharides . Lipopolysaccharides are essential components of the outer membrane of Gram-negative bacteria, contributing to the structural integrity of the bacteria and protecting the membrane from certain kinds of chemical attack.

Target for Antibiotic Development

Due to its presence in bacterial lipopolysaccharides, 2-Keto-3-deoxyoctonate ammonium salt is a potential target for antibiotic development . By targeting this compound, new antibacterial agents could potentially disrupt the biosynthesis of bacterial cell-wall components .

Enzyme Engineering

The compound has been used in enzyme engineering studies. For instance, an efficient L-3-deoxy-manno-2-octulosonic acid (L-KDO) aldolase was created by directed evolution from the Escherichia coli D-Neu5Ac (N-acetylneuraminic acid, D-sialic acid) aldolase . This work provides a method for the synthesis of enantiomeric sugars and for the study of enantiomeric catalysis affected by remote mutations .

Synthesis of Derivatives

Efficient methods have been developed for the synthesis of 3-deoxy-D-manno-2-octulosonic acid (Kdo) and its derivatives in large scale, with high yields and high stereoselectivity . These methods make it a promising tool for large-scale drug discovery .

Glycosylation Studies

A modified donor has been developed for the glycosylation of 3-deoxy-d-manno-2-octulosonic acid (Kdo). The high reactivity and wide substrate scope of the donor enabled the synthesis of a range of Kdo-containing glycosides with complete α-stereoselectivity without the formation of 2,3-ene by-products .

Biomedical and Pharmaceutical Applications

Interference of the recognition process of carbohydrates, including 2-Keto-3-deoxyoctonate ammonium salt, presents a great potential in biomedical and pharmaceutical applications . Thus, developing methods of interference-targeting cell-surface carbohydrates may offer therapeutic candidates for treatment of inflammation, cancer metastasis, and bacterial or viral infection .

Mechanism of Action

properties

IUPAC Name

azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJBBKGYARWWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553875
Record name 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103404-70-2
Record name 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 2
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 3
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 4
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 5
3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Reactant of Route 6
3-Deoxy-D-manno-2-octulosonic acid ammonium salt

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